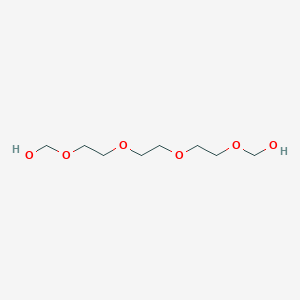

2,5,8,11-Tetraoxadodecane-1,12-diol

Description

Structure

3D Structure

Properties

CAS No. |

100208-39-7 |

|---|---|

Molecular Formula |

C8H18O6 |

Molecular Weight |

210.22 g/mol |

IUPAC Name |

2-[2-[2-(hydroxymethoxy)ethoxy]ethoxy]ethoxymethanol |

InChI |

InChI=1S/C8H18O6/c9-7-13-5-3-11-1-2-12-4-6-14-8-10/h9-10H,1-8H2 |

InChI Key |

XTLHWSJNRCIWOK-UHFFFAOYSA-N |

SMILES |

C(COCCOCO)OCCOCO |

Canonical SMILES |

C(COCCOCO)OCCOCO |

Other CAS No. |

100208-39-7 |

Synonyms |

2,5,8,11-tetraoxadodecane-1,12-diol |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 2,5,8,11 Tetraoxadodecane 1,12 Diol

Direct Synthesis Approaches to the Diol Core

Direct synthesis aims to construct the 2,5,8,11-Tetraoxadodecane-1,12-diol backbone in a single or a few convergent steps. A plausible and common strategy for forming the ether linkages in such a molecule is through a modification of the Williamson ether synthesis.

One hypothetical direct approach involves the reaction of two equivalents of the sodium salt of ethylene (B1197577) glycol with one equivalent of a di-halogenated C4 ether, such as 1,2-bis(2-chloroethoxy)ethane. The alkoxide of ethylene glycol would act as the nucleophile, displacing the halide leaving groups to form the complete C8 polyether chain with terminal hydroxyl groups.

A summary of a potential direct synthesis is presented in the table below:

| Reactants | Reagents | Typical Conditions | Product |

| Ethylene glycol | Sodium hydride (NaH) or other strong base | Anhydrous polar aprotic solvent (e.g., THF, DMF) | This compound |

| 1,2-bis(2-chloroethoxy)ethane | Room temperature to moderate heating |

This method, while conceptually straightforward, may face challenges in controlling polymerization and achieving high yields of the desired diol due to competing side reactions.

Precursor-Based Synthetic Routes and Intermediate Compounds

A more common and often more controllable approach to synthesizing this compound involves the use of pre-existing polyether structures that are subsequently modified.

Triethylene glycol is a readily available and ideal precursor for the synthesis of this compound. atamankimya.comnih.gov The commercial preparation of triethylene glycol involves the oxidation of ethylene at high temperatures using a silver oxide catalyst, followed by the hydration of the resulting ethylene oxide. atamankimya.com

A primary synthetic route starting from triethylene glycol involves a Williamson ether synthesis. In this pathway, two molecules of triethylene glycol can be coupled. One molecule is first converted to a monohalide (e.g., by reaction with a hydrohalic acid or a halogenating agent like thionyl chloride), and the other is converted to its alkoxide. The subsequent nucleophilic substitution reaction forms the desired C8 polyether backbone.

Alternatively, triethylene glycol can be reacted with a protected two-carbon unit containing a leaving group. For instance, reacting the sodium salt of triethylene glycol with 2-(2-chloroethoxy)ethanol (B196239) would also yield the target diol after deprotection.

Another viable synthetic strategy starts with a pre-formed polyether chain that is already functionalized at its termini with groups that can be converted to hydroxyls. For example, a common precursor is 1,12-dichloro-2,5,8,11-tetraoxadodecane. The terminal chlorine atoms of this compound can be displaced by hydroxide (B78521) ions in a nucleophilic substitution reaction to yield this compound. This reaction is often carried out in an aqueous basic solution.

The synthesis of the dichlorinated precursor itself can be achieved by treating the target diol with a chlorinating agent like thionyl chloride, a reaction that highlights the reversible nature of these functional group interconversions.

Optimization of Reaction Conditions and Purity Enhancement Techniques

The successful synthesis of this compound with high purity and yield hinges on the careful optimization of reaction conditions. Key parameters that are often adjusted include:

Temperature: Controlling the reaction temperature is crucial to minimize side reactions, such as elimination or polymerization.

Solvent: The choice of solvent is critical. Anhydrous polar aprotic solvents like DMF or THF are often used in Williamson ether syntheses to solvate the cation and leave the nucleophilic alkoxide more reactive.

Stoichiometry: Precise control over the molar ratios of the reactants is necessary to favor the formation of the desired diol and prevent the formation of longer polyether chains.

Catalyst: In some cases, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble nucleophile and a water-insoluble electrophile.

Purity enhancement is typically achieved through standard laboratory techniques. After the reaction, the crude product is often worked up by extraction to remove inorganic salts and other water-soluble impurities. Further purification can be accomplished through:

Distillation: If the diol is thermally stable, vacuum distillation can be effective in separating it from non-volatile impurities.

Chromatography: Column chromatography using a suitable stationary phase (like silica (B1680970) gel) and eluent system is a powerful method for separating the target compound from byproducts with different polarities. google.com

Recrystallization: If the diol is a solid at room temperature, recrystallization from an appropriate solvent can be an excellent final purification step. orgsyn.org

Scalability Considerations for Laboratory and Industrial Research

The scalability of any synthetic route is a critical factor for its practical application in both laboratory and industrial settings. nih.gov For the synthesis of this compound, several factors must be considered when moving from a small-scale laboratory preparation to larger-scale production.

Key Scalability Factors:

| Factor | Laboratory Scale Considerations | Industrial Scale Considerations |

| Cost of Starting Materials | Higher cost per gram may be acceptable for research quantities. | Low cost of starting materials like ethylene oxide and triethylene glycol is essential for economic viability. |

| Reagent Safety and Handling | Use of hazardous reagents like sodium hydride can be managed with standard laboratory safety protocols. | Large-scale use of highly reactive or toxic reagents requires specialized equipment and stringent safety procedures. |

| Reaction Conditions | Precise temperature control is easier to achieve in small reaction vessels. | Maintaining uniform temperature and mixing in large reactors can be challenging and requires sophisticated engineering. |

| Workup and Purification | Chromatographic purification is feasible for small quantities. | Distillation and recrystallization are generally more amenable to large-scale purification than chromatography. |

| Waste Management | Disposal of solvent and byproduct waste is managed on a smaller scale. | Minimizing waste streams and developing environmentally benign processes are critical for industrial production. |

The synthesis of this compound from triethylene glycol is likely the most scalable route due to the relatively low cost and availability of the starting material.

Compound Information

Chemical Derivatization and Functionalization of 2,5,8,11 Tetraoxadodecane 1,12 Diol

Strategies for Terminal Hydroxyl Group Modification

The primary sites for the functionalization of 2,5,8,11-tetraoxadodecane-1,12-diol are its terminal hydroxyl (-OH) groups. These groups can undergo a variety of chemical reactions, enabling the introduction of new functional moieties and the extension of the molecular framework.

Etherification and Esterification Reactions

Etherification and esterification are fundamental reactions for modifying the terminal hydroxyl groups. In etherification, the hydrogen atom of the hydroxyl group is replaced by an alkyl or aryl group, forming an ether linkage (-O-). This can be achieved through reactions such as the Williamson ether synthesis, where the diol is first converted to a dialkoxide and then reacted with an alkyl halide.

Esterification involves the reaction of the diol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, in the presence of a catalyst. This results in the formation of an ester linkage (-COO-), effectively capping the hydroxyl groups with acyl functionalities. These reactions are crucial for altering the polarity, solubility, and reactivity of the parent diol.

Formation of Vinyl-Functionalized Derivatives (e.g., 1,12-Bis(4-vinylphenyl)-2,5,8,11-tetraoxadodecane)

Introducing polymerizable groups, such as vinyl moieties, onto the this compound backbone is a key strategy for creating monomers for polymer synthesis. A notable example is the synthesis of 1,12-bis(4-vinylphenyl)-2,5,8,11-tetraoxadodecane. This transformation can be accomplished by reacting the diol with a vinyl-containing electrophile, such as 4-vinylbenzyl chloride, under basic conditions. The resulting molecule possesses terminal vinylphenyl groups, which can participate in polymerization reactions to form polymers with flexible tetraether spacers.

Preparation of Epoxy Derivatives (e.g., Oxirane, 2,2'-(2,5,8,11-tetraoxadodecane-1,12-diyl)bis-)

The conversion of the terminal hydroxyl groups into epoxy (oxirane) rings yields a highly reactive derivative known as Oxirane, 2,2'-(2,5,8,11-tetraoxadodecane-1,12-diyl)bis-, also referred to as triethylene glycol diglycidyl ether. epa.govchem960.com This is typically achieved by reacting the diol with epichlorohydrin (B41342) in the presence of a base. The resulting diglycidyl ether is a valuable crosslinking agent and a monomer for the synthesis of epoxy resins. The oxirane rings can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and phenols, providing a versatile platform for creating complex, three-dimensional polymer networks. This derivative is a chemical substance with the molecular formula C12H22O6. epa.gov

Integration into Multi-component Molecular Architectures

The functionalized derivatives of this compound serve as essential components in the construction of larger, more complex molecular structures. Its flexible and defined-length chain makes it an ideal linker or spacer unit.

Linker Applications in Polymeric Ligands (e.g., in Polymeric Salen Ligands)

The tetraether chain of this compound is frequently employed as a flexible linker in the design of polymeric ligands. For instance, it can be incorporated into polymeric Salen ligands. Salen ligands are well-known for their ability to form stable complexes with a wide range of metal ions. By using the diol to link multiple Salen units, researchers can create polymeric materials with a high density of metal-binding sites. These materials have potential applications in catalysis, separation science, and as sensory materials.

Synthesis of Spiro-Fused Derivatives (e.g., Spiro[9,9']difluorene, 2,2'-(2,5,8,11-tetraoxadodecane-1,12-diyl)-)

A more intricate application of this compound is in the synthesis of spiro-fused compounds. Spiro compounds, which contain two rings linked by a single common atom, have unique three-dimensional structures and are of interest in materials science. 20.210.105researchgate.net An example is the synthesis of Spiro[9,9']difluorene, 2,2'-(2,5,8,11-tetraoxadodecane-1,12-diyl)-. In this molecule, the tetraether chain bridges two spiro[9,9']difluorene units. nih.gov The synthesis of such molecules often involves multi-step procedures. 20.210.105nih.gov These spiro-fused derivatives can exhibit interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Tailoring for Specific Academic Research Applications

The ability to functionalize this compound allows for the precise design of molecules with properties tailored for specific research applications. The following subsections highlight two such areas: organogelation and macromolecular synthesis.

The triphenylmethyl (trityl) group, while commonly used as a protecting group for primary alcohols, has been explored as a structural component in the design of molecular gelators. The introduction of bulky, hydrophobic trityl groups onto a flexible polyether backbone can induce organogelation in various solvents.

A notable example is the synthesis of 1,1,1,12,12,12-hexaphenyl-2,5,8,11-tetraoxadodecane, a ditrityl derivative of this compound. This compound is synthesized by reacting the diol with trityl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane.

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |

| This compound | Trityl chloride | 1,1,1,12,12,12-Hexaphenyl-2,5,8,11-tetraoxadodecane | 17% | 150-152 |

Table 1: Synthesis of a Triphenylmethyl Derivative of this compound

The resulting derivative, with its non-polar triphenylmethyl moieties and the more polar tetraether chain, exhibits amphiphilic character, which can drive the self-assembly process leading to the formation of organogels in specific solvents. The gelation is likely mediated by hydrophobic interactions between the triphenylmethyl groups and the alkyl chains of the solvent molecules.

The terminal hydroxyl groups of this compound make it a suitable candidate to act as an initiator in ring-opening polymerization (ROP), a common method for synthesizing biodegradable polyesters such as polylactide (PLA) and poly(ε-caprolactone) (PCL). researchgate.netnih.gov In this role, the diol can be used to create triblock copolymers with a central polyether block and two outer polyester (B1180765) blocks.

The synthesis of such block copolymers is typically carried out by reacting the diol with a cyclic ester monomer, like lactide or ε-caprolactone, in the presence of a suitable catalyst, such as tin(II) octoate. nih.gov The hydroxyl groups of the diol initiate the polymerization, leading to the growth of polyester chains from both ends of the polyether core. This results in an ABA-type triblock copolymer, where A represents the polyester block and B represents the central poly(ethylene glycol)-like block derived from this compound.

Polymer Science and Advanced Material Development Through 2,5,8,11 Tetraoxadodecane 1,12 Diol

Role as a Monomer in Polymerization Reactions

2,5,8,11-Tetraoxadodecane-1,12-diol, a tetraethylene glycol derivative, serves as a valuable monomer in various polymerization reactions due to its flexible ether linkages and terminal hydroxyl groups. These characteristics allow for its incorporation into a wide array of polymer architectures, imparting specific properties to the resulting materials.

Homopolymerization and Copolymerization Approaches for Macrodiols

Macrodiols, such as this compound, can undergo both homopolymerization and copolymerization to form polymers with diverse properties. Homopolymerization, the process of polymerizing a single type of monomer, can be achieved through methods like polycondensation of the diol itself, though this is less common for creating high molecular weight polymers without a complementary reactive monomer.

More frequently, diols are utilized in copolymerization reactions, where they are combined with one or more different monomers. nih.gov This approach allows for the precise tuning of the final polymer's characteristics. For instance, in condensation polymerization, a diol is reacted with a dicarboxylic acid or its derivative to form polyesters. nih.gov The properties of the resulting copolymer are influenced by the composition of the feed mixture of the monomers. The reactivity ratios of the comonomers determine their incorporation into the polymer chain, and this can sometimes lead to a "composition drift" where one monomer is consumed more rapidly than the other. rsc.orgkinampark.comnih.gov

In addition to traditional condensation polymerization, diols can be chemically modified to participate in other polymerization mechanisms. For example, they can be converted into monomers containing cyclic olefin moieties, enabling their use in Ring-Opening Metathesis Polymerization (ROMP) to create cross-linked thermosets. mdpi.com

Application in Polyurethane Chemistry via Diol Precursors

This compound is a key building block in the synthesis of polyurethanes. Polyurethanes are a versatile class of polymers formed by the reaction of a diol (or polyol) with a diisocyanate. The diol component, often referred to as the "soft segment," imparts flexibility and elasticity to the resulting polyurethane.

The synthesis of polyurethanes can be carried out using various diisocyanates, with the properties of the final polymer being influenced by the specific diol and diisocyanate used, as well as their molar ratio. mdpi.com For instance, the reaction of diols with a diisocyanate like 4,4'-Methylenebis(phenyl isocyanate) (MDI) is a common method for producing polyurethanes. mdpi.com The process can be performed as a one-shot bulk polymerization or in a two-step process. In a typical one-shot synthesis, the diol and diisocyanate are mixed and heated, often without a catalyst, to form the polyurethane. rsc.org

The flexibility of the polyether chain in this compound makes it an attractive soft segment for creating thermoplastic polyurethane elastomers with applications in biomedical devices due to their potential for biocompatibility and biodegradability. rsc.org

Table 1: Example of Monomers Used in Polyurethane Synthesis

| Monomer Type | Specific Compound | Role in Polymerization |

| Diol | This compound | Soft Segment |

| Diisocyanate | 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Hard Segment |

| Diisocyanate | Hexamethylene diisocyanate (HDI) | Hard Segment |

| Diol | Isosorbide | Hard Segment (Rigid Diol) |

| Diol | Poly(tetramethylene glycol) (PTMG) | Soft Segment |

Synthesis of Polyether-Bridged Polymers (e.g., from Thienyl Derivatives)

The flexible polyether chain of this compound can be incorporated as a bridge in various conjugated polymer systems, such as those containing thienyl derivatives. These polyether-bridged polymers are of interest for applications in organic electronics.

A general approach to synthesizing such polymers involves modifying the diol to introduce reactive groups that can participate in polymerization with functionalized thiophene (B33073) monomers. For example, the hydroxyl groups of the diol can be reacted to introduce polymerizable functionalities.

While direct synthesis using this compound is not explicitly detailed in the provided search results, a similar strategy has been employed to create alternating fluorene–thiophene copolymers. nih.gov In this method, ethylene (B1197577) glycol-carboxylate functionalities are attached to the thiophene ring to enhance solubility. The polymerization is then carried out via Suzuki polycondensation. nih.gov A similar approach could be envisioned where a modified this compound derivative is used to bridge thiophene units, thereby creating a polyether-bridged conjugated polymer. The synthesis of conjugated polymers containing thiophene and acetylene (B1199291) groups has also been demonstrated through surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov

Design and Characterization of Advanced Polymeric Materials

The incorporation of this compound into polymer structures allows for the design and creation of advanced materials with tailored properties for specific applications.

Polymeric Ligands for Coordination Polymer Research

The flexible and chelating nature of the polyether chain in this compound makes it an excellent candidate for the development of polymeric ligands for coordination polymers. Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands.

Ligands derived from flexible glycol spacers, such as tetraethylene glycol, can adopt various conformations, leading to a diversity of structures in the resulting coordination polymers. For example, bis(pyridylcarbamate) ligands with flexible glycol spacers have been used to prepare metallomacrocycles and coordination polymers with 1D, 2D, and 3D structures. The flexibility of the glycol chain allows it to accommodate different metal ions and counteranions, influencing the final architecture of the coordination polymer.

Table 2: Examples of Coordination Polymers with Flexible Ligands

| Complex | Ligand | Metal Ion | Resulting Structure |

| [Zn2Cl4(L2)2]·3H2O | 3-pyridyl-carbamic-acid-oxydi-1,2-ethanediylester (L2) | Zinc(II) | Hydrogen-bonded 3D porous nanotubular structure |

| {Cu(L2)2(H2O)22·4H2O·4CH3OH}n | 3-pyridyl-carbamic-acid-oxydi-1,2-ethanediylester (L2) | Copper(II) | Racemic framework of 2D homochiral layers |

| (ZnBr2L4)n | 3-pyridinyl-carbamic-acid-1,3-propanediylester (L4) | Zinc(II) | 1D meso-helical chain |

Materials for Enhanced Resistance to Degradation in Specific Environments (e.g., Dental Resins)

In the field of dental materials, the degradation of resin composites is a significant concern. The incorporation of specific monomers can influence the degradation resistance of these materials. While direct studies on the use of this compound for this purpose are not available in the provided search results, the behavior of related compounds provides some insights.

For example, triethylene glycol dimethacrylate (TEGDMA), a common monomer in dental resins, is known to be susceptible to degradation in the oral environment. This degradation can be influenced by factors such as the pH of the surrounding medium. The resistance of resin-dentine bonds to degradation is material-dependent, and strategies to improve this resistance are an active area of research. One study showed that pretreatment of dentin with EDTA can improve the resistance to degradation of the bond for certain resin-modified glass-ionomer cements.

The flexible and hydrophilic nature of a polyether diol like this compound could potentially be leveraged to modify the properties of dental resins. However, further research would be needed to determine its specific effects on degradation resistance.

Polymer Electrolytes from Oligo-ethylene Oxide Chains (e.g., from Bis-oxetane Derivatives)

The development of solid polymer electrolytes (SPEs) is a critical area of research for next-generation energy storage devices, aiming to replace flammable liquid electrolytes with safer, solid-state alternatives. nih.gov Oligo-ethylene oxide chains are particularly promising materials for SPEs due to their ability to dissolve lithium salts and facilitate ion transport. nih.govrsc.org One innovative approach involves the synthesis and polymerization of bis-oxetane derivatives containing oligo-ethylene oxide segments, such as those derived from this compound.

Synthesis and Polymerization of Bis-oxetanes

A key monomer in this context is 1,12-bis(3-ethyl-3-oxetanyl)-2,5,8,11-tetraoxadodecane. This compound is synthesized from 3-ethyl-3-hydroxymethyloxetane and tetra-ethylene glycol, which is another name for this compound. researchgate.net The resulting bis-oxetane monomer incorporates a flexible oligo-ethylene oxide chain, which is advantageous for creating polymer electrolytes with desirable properties.

The polymerization of these bis-oxetane monomers can be initiated by various lithium salts, such as LiBF4, LiPF6, LiN(CF3SO2)2, and LiN(C2F5SO2)2. researchgate.net The addition of these lithium salts to the bis-oxetane can induce a rapid and sometimes uncontrollable cationic ring-opening polymerization. researchgate.net This process yields poly(oxetane)-lithium salt complexes that can function as solid polymer electrolytes. researchgate.net

Influence of Synthesis Parameters on Polymer Properties

The conditions of the polymerization process significantly impact the properties of the resulting polymer electrolytes. Research has shown that the presence of polar solvents like acetone (B3395972) and acetonitrile (B52724) can inhibit the polymerization of bis-oxetanes initiated by lithium salts. researchgate.net However, removing the solvent from the mixture allows the polymerization to proceed. researchgate.net

The choice of lithium salt and the length of the oligo-ethylene oxide chain in the bis-oxetane monomer are crucial factors that influence both the reaction rate and the crystallinity of the final poly(oxetane)-lithium salt complex. researchgate.net The crystallinity of the polymer is a critical parameter for its application in batteries, as lower crystallinity generally leads to higher ionic conductivity.

Below is a table summarizing the synthesis of bis-oxetanes with varying oligo-ethylene oxide chain lengths and their characterization.

| Bis-oxetane Derivative | Starting Glycol | Molecular Formula | Yield (%) |

| 1,9-bis(3-ethyl-3-oxetanyl)-2,5,8-trioxanonane | Di-ethylene glycol | C18H34O5 | 55 |

| 1,12-bis(3-ethyl-3-oxetanyl)-2,5,8,11-tetraoxadodecane | Tri-ethylene glycol | C20H38O6 | 62 |

| 1,15-bis(3-ethyl-3-oxetanyl)-2,5,8,11,14-hexaoxapentadecane | Tetra-ethylene glycol | C22H42O7 | 68 |

Data synthesized from research findings. researchgate.net

The resulting poly(oxetane) networks, derived from monomers like 1,12-bis(3-ethyl-3-oxetanyl)-2,5,8,11-tetraoxadodecane, form a matrix for the solid polymer electrolyte. The oligo-ethylene oxide chains within the polymer structure play a vital role in coordinating with lithium ions and facilitating their movement, which is essential for the electrolyte's function in a battery.

Catalytic Applications and Mechanistic Investigations Involving 2,5,8,11 Tetraoxadodecane 1,12 Diol Derivatives

Asymmetric Catalysis Mediated by Derived Complexes

The incorporation of the tetraoxadodecane moiety into chiral catalyst structures has been investigated as a strategy to enhance catalytic performance in asymmetric reactions. The flexible oligoether chain can influence the catalyst's solubility and create a specific microenvironment around the catalytic center, potentially impacting enantioselectivity.

The hydrolytic kinetic resolution (HKR) of terminal epoxides is a highly effective method for accessing enantiomerically enriched epoxides and 1,2-diols, which are valuable chiral building blocks in organic synthesis. This reaction is notably catalyzed by chiral cobalt-Salen complexes. acs.orgnih.gov In this process, one enantiomer of a racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. The use of water as the nucleophile makes this a green and cost-effective method. acs.orgnih.gov

Dimeric and oligomeric cobalt-Salen complexes have demonstrated improved catalytic activity in the HKR of terminal epoxides compared to their monomeric counterparts. nih.govresearchgate.net The rationale behind this approach is to facilitate a cooperative bimetallic mechanism where two cobalt centers work in concert to activate both the epoxide and the water nucleophile. nih.govresearchgate.net

Research into the HKR of terminal epoxides has shown that both high enantiomeric excess (ee) for the recovered epoxide and the diol product can be achieved. For instance, using a dimeric homochiral Co(III)-Salen complex, various terminal epoxides have been resolved to yield epoxides with >99% ee and diols with up to 98% ee. nih.gov

The efficiency of these catalytic systems is often evaluated by the reaction time and the catalyst loading required. Studies have shown that with dimeric cobalt-Salen complexes, high yields and enantioselectivities can be obtained in shorter reaction times (2-12 hours) and with low catalyst loadings (as low as 0.2 mol%). nih.gov Furthermore, the design of these catalysts can allow for their recovery and reuse over multiple cycles without a significant loss of performance, a crucial aspect for practical applications. nih.govresearchgate.net

Table 1: Hydrolytic Kinetic Resolution (HKR) of Various Terminal Epoxides Using a Dimeric Co(III)-Salen Complex Data sourced from research on improved catalytic activity of dimeric cobalt-Salen complexes. nih.gov

| Epoxide Substrate | Reaction Time (h) | Recovered Epoxide ee (%) | Diol Product ee (%) |

| Epichlorohydrin (B41342) | 2 | >99 | 98 |

| 1,2-Epoxypropane | 4 | >99 | 98 |

| 1,2-Epoxyhexane | 10 | >99 | 98 |

| 1,2-Epoxyoctane | 12 | >99 | 98 |

| 1,2-Epoxydodecane | 12 | >99 | 98 |

Design and Synthesis of Catalytic Ligands Featuring the Tetraoxadodecane Scaffold

The tetraoxadodecane scaffold can be employed as a flexible linker to construct polymeric or dimeric Salen ligands. This approach aims to enhance catalytic efficiency and facilitate catalyst recovery.

Poly(ethylene glycol) (PEG) has been successfully used as a soluble support for chiral Salen-manganese complexes in asymmetric epoxidation reactions. acs.orgacs.org This strategy involves attaching the Salen catalyst to a PEG chain, which renders the catalyst soluble in certain solvents, allowing the reaction to proceed in a homogeneous phase. The catalyst can then be recovered by precipitation upon addition of a solvent in which the polymer is insoluble. acs.orgacs.org

The synthesis of such polymeric ligands typically involves modifying the Salen backbone with a linker that can be covalently attached to the polymer support, such as a glutarate spacer. acs.orgacs.org While specific examples using 2,5,8,11-Tetraoxadodecane-1,12-diol as the direct polymeric backbone for Salen catalysts in HKR are not prevalent in the reviewed literature, the principles established with other PEG derivatives suggest its potential for creating soluble, recoverable catalytic systems.

The synthesis of catalytically active metal complexes involves the reaction of the polymeric or dimeric ligand with a suitable metal salt. For the HKR of epoxides, cobalt(II) acetate (B1210297) is commonly used to form the Co(II)-Salen complex, which is subsequently oxidized to the active Co(III) species. nih.gov The choice of the counter-ion in the final Co(III) complex can also influence the catalytic activity. nih.gov

In the context of dimeric Salen complexes, the flexible tetraoxadodecane linker would connect two Salen units. The complexation with cobalt would then yield a bimetallic catalyst where the two metal centers are held in proximity, poised to engage in the cooperative catalysis that is beneficial for the HKR of epoxides. nih.govresearchgate.net

Mechanistic Pathways and Kinetic Studies in Catalysis

The high efficiency and enantioselectivity of the (Salen)Co(III)-catalyzed HKR of terminal epoxides are attributed to a cooperative bimetallic mechanism. nih.gov Kinetic and computational studies have revealed that the rate-determining step, the ring-opening of the epoxide, involves two cobalt complexes. One complex functions as a Lewis acid, activating the epoxide, while the second complex delivers the hydroxide (B78521) nucleophile. nih.gov

A crucial aspect of this mechanism is the stereochemical communication between the two participating (Salen)Co(III) complexes. For productive catalysis to occur, both complexes must possess the same absolute stereochemistry. nih.gov This stereochemical fidelity is thought to be mediated by the stepped conformation of the Salen ligand. nih.gov Furthermore, the binding of the epoxide to the Lewis acidic cobalt center is governed by stereoelectronic effects, which contributes to the broad substrate scope of the reaction. nih.gov

The development of dimeric and oligomeric Salen complexes is a direct outcome of these mechanistic insights, aiming to pre-organize the catalytic centers and enhance the probability of the cooperative bimetallic interaction. researchgate.net

Proposed Bimetallic Catalysis Mechanisms

There is currently no published research proposing or investigating bimetallic catalysis mechanisms involving derivatives of this compound.

Recyclability and Stability of Catalytic Systems

Due to the lack of established catalytic systems based on this compound derivatives, there is no available data or research on their recyclability and stability.

Coordination Chemistry and Host Guest Interactions of 2,5,8,11 Tetraoxadodecane 1,12 Diol Analogues

Metal Ion Complexation and Chelating Behavior of Polyethers

Acyclic polyethers, such as 2,5,8,11-Tetraoxadodecane-1,12-diol, demonstrate a significant capacity for complexing with various metal ions. nih.govacs.orgacs.org This ability stems from the presence of electron-donating oxygen atoms within their flexible backbone, which can coordinate with cations. The process often involves the polyether chain wrapping around the metal ion in a pseudo-cyclic arrangement, creating a stable complex. nih.gov The terminal hydroxyl groups of diol analogues can also participate in this coordination.

The chelating behavior and selectivity of these polyethers are influenced by several factors, including the length of the polyether chain and the nature of the cation. For instance, a study on acyclic polyethers with lipophilic amide end-groups revealed a strong selectivity for lead (Pb²⁺) ions. nih.gov The complexation involved the amide oxygens and the ether oxygens wrapping around the lead ion. nih.gov

The interaction between polyethers and metal ions is a fundamental aspect of their chemistry, leading to the formation of well-defined metal complexes. youtube.com These interactions are not limited to simple coordination but can also influence processes like cell fusion, where metal ions are found to be essential for the poly(ethylene glycol)-induced fusion of human erythrocytes. nih.gov

Table 1: Examples of Metal Ion Complexation by Polyethers

| Polyether Type | Metal Ion(s) | Key Findings |

|---|---|---|

| Acyclic polyether diamide | Pb²⁺ | Strong selectivity for lead ion; ligand wraps around the metal in a pseudocyclic fashion. nih.gov |

| Acyclic polyether dithioamide | Ag⁺ | Coordination involves the thioamide sulfurs. nih.gov |

| Poly(maleic acid) | Cu(II), Co(II), Ni(II), Zn(II) | Carboxylic groups coordinate with the metal ions, with varying metal-to-ligand ratios. cmu.edu |

Solvation Phenomena with Cations and Other Charged Species

The solvation of cations by polyethers is a critical phenomenon that dictates the solubility and stability of salts in polyether-based systems. acs.org The ether oxygens can effectively solvate cations through ion-dipole interactions, creating a coordination shell around the ion. This process is influenced by the cation's size and charge density, as well as the structure of the polyether. acs.orgosti.gov

Studies on alkali metal thiocyanates in polyethers have shown that the stability of the resulting solvate is a balance between the binding energy of the cation to the ether oxygens and the configurational entropy of the system. acs.org A decrease in binding energy is generally observed with increasing cation size. acs.org In linear glycol ethers (glymes), anions are less likely to coordinate directly with divalent cations compared to in cyclic ethers, indicating stronger solvation of the cations by the glyme molecules. osti.gov

The solvation power of polyethers is also crucial in the context of polyelectrolyte solutions. The relative affinity of the counter-ions and the polymer for the solvent can greatly influence the association between polyelectrolyte chains. nih.gov Molecular dynamics simulations have shown that zwitterionic molecules can enhance the solvation of cations like Na⁺ and K⁺ in poly(ethylene oxide) based electrolytes, which can in turn promote the dissociation of the cation from the polymer backbone. mdpi.com

Table 2: Factors Influencing Cation Solvation by Polyethers

| Factor | Influence on Solvation |

|---|---|

| Cation Size | Smaller cations with higher charge density generally exhibit stronger binding to ether oxygens. acs.org |

| Polyether Structure | Linear glymes are more effective at preventing anion-cation contact ion pair formation than cyclic ethers. osti.gov |

| Solvent Affinity | The relative affinity of ions and polymer chains for the solvent impacts polyelectrolyte association. nih.gov |

| Additives | Zwitterionic molecules can enhance cation solvation and dissociation from the polymer chain. mdpi.com |

Supramolecular Assembly and Self-Organization Mediated by Polyether Moieties

Polyether moieties can play a significant role in directing the formation of supramolecular assemblies and facilitating self-organization. This is particularly evident in systems involving amphiphilic or specially designed polyether-containing molecules. For example, amphiphilic polyether dendrimers can self-assemble in water to form stable nanoparticles on the order of 100 nm. epa.gov These assemblies are capable of encapsulating hydrophobic molecules, demonstrating their potential as nanocarriers. epa.gov

The ability of polyethers to interact with different species, including metal ions and hydrophobic molecules, allows for the construction of complex, ordered structures. The synthesis of copolymers from diols of varying chain lengths and functionalities can lead to diverse architectures, from linear copolyethers to polyether thermosets. umons.ac.beacs.org This highlights the versatility of polyether chemistry in creating materials with tailored properties through controlled self-assembly.

Influence of Polyether Structure on Solution Behavior and Interactions

In the context of chromatography, the retention behavior of polyethylene (B3416737) glycol (PEG) on hydrophobic interaction chromatography (HIC) media is strongly dependent on its molecular weight. nih.gov Higher molecular weight PEGs exhibit stronger adsorption and can undergo conformational changes upon binding to the hydrophobic surface. nih.gov This demonstrates how the chain length of a polyether can dictate its interaction with surfaces.

Furthermore, the functionality of the end-groups can dramatically alter the chelating properties of a polyether. As mentioned earlier, the introduction of amide or thioamide groups can impart selectivity for specific metal ions. nih.gov The presence of hydroxyl groups at both ends of the molecule, as in this compound, provides sites for further reaction and can influence the polymer's solubility and interaction with polar solvents. The use of diol monomers is essential in creating polymers with specific properties for applications like adhesives and sealants. specialchem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5,8,11-tetramethyldodec-6-yne-5,8-diol |

| Poly(ethylene glycol) |

| Poly(maleic acid) |

| Poly(propylene glycol) |

| Poly(tetramethylene glycol) |

| 1,6-hexanediol |

| 1,12-dodecanediol |

| Glycerol |

| Methanesulfonic acid |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene |

| Tetrahydrofuran |

| 1,2-dimethoxyethane |

| Bis(trifluoromethylsulfonyl)imide |

| 2-methacryloyloxyethyl phosphorylcholine |

| Sulfobetaine ethylimidazole |

| Carboxybetaine ethylimidazole |

| Desferrioxamine |

Theoretical and Computational Chemistry Studies of 2,5,8,11 Tetraoxadodecane 1,12 Diol

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular structure, conformation, and electronic properties of 2,5,8,11-Tetraoxadodecane-1,12-diol, also known as tetraethylene glycol (TEG).

Density Functional Theory (DFT) Calculations for Geometry Optimization

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. For flexible molecules like tetraethylene glycol, with its multiple rotatable bonds, a variety of conformations are possible. Computational methods, such as the cardinality-guided molecular tailoring approach (CG-MTA), have been developed for the geometry optimization of large molecules at the ab initio level, including DFT. scispace.com This approach allows for the efficient calculation of electronic energy and gradients, making the optimization of complex structures more feasible. scispace.com

Studies have shown that for ethylene (B1197577) glycol and its oligomers, intramolecular hydrogen bonding plays a crucial role in determining the preferred conformation. nih.gov Specifically, for tetraethylene glycol, a notable tendency for intramolecular hydrogen bonding has been observed. researchgate.net This occurs when the terminal hydroxyl groups interact with the ether oxygens within the same molecule, leading to a more compact, cyclic-like structure. nih.govresearchgate.net The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field and its modifications are often used in these simulations to describe the inter- and intramolecular interactions. nih.gov

Prediction of Electronic Properties and Dipole Moments

Experimental and theoretical studies have been conducted to determine the dipole moments of ethylene glycols in various solvents. researchgate.net The apparent molar polarizations at infinite dilution can be calculated from permittivity measurements, and from these, the electric dipole moment can be estimated using theoretical models like the Debye, Onsager, and Kirkwood approaches. researchgate.net It has been observed that the dipole moments of glycol molecules increase linearly with the increasing number of ether groups. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions in Mixtures

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed, nanoscale view of the structure and dynamics of liquids and mixtures, which can be difficult to obtain through experimental methods alone. mdpi.com

MD simulations have been employed to investigate the intermolecular interactions of tetraethylene glycol and its derivatives in various mixtures. For instance, the behavior of mixtures of imidazolium-based ionic liquids with tetraethylene glycol dimethyl ether (TEGDME), a derivative of tetraethylene glycol, has been studied. mdpi.com In these systems, the intermolecular and intramolecular interactions are primarily van der Waals forces, although hydrogen bonding and electrostatic interactions also play a significant role, especially in the presence of ionic liquids. mdpi.com

The addition of TEGDME to an ionic liquid can disrupt the ionic liquid's structure, affecting properties like viscosity. mdpi.com Hydrogen bonding between the TEG derivative and the components of the ionic liquid can reduce the electrostatic attraction between the cation and anion of the ionic liquid. mdpi.com MD simulations allow for the analysis of radial distribution functions (RDFs), which provide information about the structural correlations between different molecules in the mixture. mdpi.com For example, RDFs can reveal the preferred locations of TEGDME molecules around the cations of the ionic liquid. mdpi.com

Modeling of Complexation and Ligand-Metal Binding Affinities

The ether oxygens and terminal hydroxyl groups of this compound make it an effective chelating agent, capable of binding to metal ions. This ability to form complexes is crucial for various applications, including ion separation and catalysis. ias.ac.incmu.edu

Studies on polymeric ligands derived from tetraethylene glycol diacrylate have shown that the complexation of metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Hg(II) is dependent on the structure of the polymer. ias.ac.in The binding affinity follows the order: Hg(II) > Cu(II) > Zn(II) > Ni(II) > Co(II). ias.ac.in The hydrophilic nature of the polyacrylamide support, crosslinked with a TEG derivative, enhances the accessibility of the ligand sites for complexation with metal ions. ias.ac.in Photopolymerization of tetraethylene glycol diacrylate in the presence of metal ions can lead to the formation of "pseudocrown ether" networks, where the metal ion templates the cyclization of the monomer. cmu.edu

Derivation of Structure-Reactivity and Structure-Property Relationships from Computational Models

Computational models are instrumental in establishing relationships between the molecular structure of a compound and its reactivity and physical properties. For polymers derived from tetraethylene glycol, such as hydrogels, the network structure is a key determinant of their physical properties. researchgate.net

The chemical structure of tetraethylene glycol, with its flexible backbone and terminal hydroxyl groups, allows for a wide range of chemical reactions. magnumsolvent.com The hydroxyl groups can be converted into various other functional groups, leading to a diverse array of derivatives with different properties. magnumsolvent.com

In the context of photopolymerizable hydrogels made from poly(ethylene glycol) dimethacrylate, the network is composed of stiff polyacrylate rods. researchgate.net The physical properties of these hydrogels, such as their Young's modulus and elastic modulus, are dependent on the concentration of the polymer precursor and its molecular weight. researchgate.net Computational studies, in conjunction with experimental data, help in understanding how the microscopic structure influences these macroscopic properties. For example, MD simulations have shown that both intermolecular and intramolecular hydrogen bonding have a profound influence on the viscosity and self-diffusion of polyethylene (B3416737) glycol mixtures. researchgate.net

Advanced Analytical Characterization of 2,5,8,11 Tetraoxadodecane 1,12 Diol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the structural features of 2,5,8,11-tetraoxadodecane-1,12-diol and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the ethylene (B1197577) glycol units typically appear as a complex multiplet due to coupling. The terminal hydroxyl protons can be observed as a distinct signal, the chemical shift of which can be influenced by solvent and concentration. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of tetraethylene glycol shows distinct peaks corresponding to its different proton environments. hmdb.ca Derivatives, such as tetraethylene glycol dimethyl ether, exhibit signals for the terminal methyl groups in addition to the ethylene oxide protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, two main signals are expected for the internal and terminal methylene (B1212753) carbons of the ethylene glycol units. libretexts.org The chemical shifts of these carbons are influenced by their proximity to the oxygen atoms. libretexts.org In derivatives, additional signals corresponding to the modifying groups will be present. For example, in tetraethylene glycol dimethyl ether, a signal for the methoxy (B1213986) carbons is observed. chemicalbook.com

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|---|

| This compound | ¹H | CDCl₃ | See specific experimental data hmdb.ca |

| This compound | ¹³C | CDCl₃ | ~61.5 (terminal CH₂), ~70.3, ~72.5 (internal CH₂) |

| Tetraethylene glycol dimethyl ether | ¹H | - | ~3.38 (s, 6H, OCH₃), ~3.55-3.70 (m, 16H, OCH₂CH₂O) chemicalbook.com |

| Tetraethylene glycol monomethyl ether | ¹H | - | 3.379 (s), 3.556 (t), 3.599 (t), 3.645 (m), 3.67 (m), 3.713 (t) chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3400-3300 cm⁻¹, which corresponds to the O-H stretching vibration of the terminal hydroxyl groups. nist.govnih.gov Another prominent feature is the strong C-O stretching vibration of the ether linkages, typically observed around 1100 cm⁻¹. nist.govacs.org The C-H stretching vibrations of the methylene groups are found in the 2950-2850 cm⁻¹ region. nist.gov

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3400-3300 (broad) nist.govnih.gov |

| C-H (alkane) | Stretching | 2950-2850 nist.gov |

| C-O (ether) | Stretching | ~1100 nist.govacs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is generally not a primary technique for the structural elucidation of this compound itself, as it lacks a significant chromophore that absorbs in the UV-Vis range. researchgate.net However, this technique becomes valuable for the analysis of its derivatives that have been functionalized with UV-active groups, such as aromatic rings. In such cases, the UV-Vis spectrum can be used to confirm the incorporation of the chromophore and for quantitative analysis. For instance, derivatives containing a p-toluenesulfonate group will exhibit characteristic UV absorption. rsc.org

Mass Spectrometry for Molecular Weight and Composition Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS can confirm its molecular formula of C₈H₁₈O₅ by matching the experimentally measured mass to the calculated exact mass. rsc.orgnih.gov This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of polymers and other large molecules. researchgate.netfrontiersin.org In the analysis of polyethylene (B3416737) glycols and their derivatives, MALDI-TOF MS can provide information about the molecular weight distribution of the polymer, including the mass of the repeating unit and the end groups. researchgate.netnih.govmdpi.com The sample is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, often as adducts with alkali metal ions (e.g., [M+Na]⁺ or [M+K]⁺). researchgate.netmdpi.com This technique is invaluable for characterizing the purity and polydispersity of this compound and its oligomers. rsc.orgfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of complex mixtures containing reasonably volatile compounds. researchgate.net In the context of this compound and its derivatives, which are part of the broader family of polyethylene glycol (PEG) oligomers, GC-MS allows for the separation and identification of individual components within a mixture. researchgate.netsemanticscholar.org

The analysis of PEG oligomers, such as H(OCH₂CH₂)nOH where 'n' can range from 2 to 11, has been successfully performed using GC-MS at oven temperatures up to 330°C without significant pyrolysis of the higher oligomers. researchgate.netsemanticscholar.org Electron ionization (EI) mass spectra, typically recorded at 70 eV and lower voltages like 12-14 eV, provide characteristic fragmentation patterns. researchgate.netsemanticscholar.org While 70 eV EI spectra of PEG oligomers often show low molecular weight fragment ions and virtually no molecular ions (M+), low-voltage EI spectra can produce more abundant high-mass ions, which aids in the identification of the oligomers. researchgate.netsemanticscholar.org A consistent observation across all EI spectra of these compounds is the presence of major fragment ions at m/z 45, 89, 133, and 177, corresponding to (C₂H₄O)xH+ ions. researchgate.netsemanticscholar.org

Chemical ionization (CI) is another valuable technique in the GC-MS analysis of these compounds. Methane (B114726) (CH₄) CI mass spectra also predominantly show the (C₂H₄O)xH+ fragment ions. researchgate.netsemanticscholar.org However, the relative abundance of the protonated molecule (MH+) can vary across a chromatographic peak due to sample ion/sample molecule reactions. researchgate.netsemanticscholar.orgresearchgate.net In contrast, using isobutane (B21531) (i-C₄H₁₀) as the CI reagent gas results in MH+ being the base peak, with its abundance being less variable across the chromatographic peak. researchgate.netsemanticscholar.org

For analyzing PEG-related compounds in complex matrices, such as pharmaceuticals, a sample work-up method involving partial cleavage of carbon-oxygen linkages with boron tribromide followed by trimethylsilylation can be employed before GC injection. nih.gov This allows for the generation of characteristic profiles for different types of PEG derivatives. nih.gov

A typical GC-MS analysis of a mixture containing this compound (tetraethylene glycol) and other PEG oligomers would involve injecting the sample into a GC equipped with a suitable capillary column, such as a cross-linked methyl phenyl silicone column. researchgate.net The temperature program would be designed to separate the oligomers based on their boiling points. For instance, an initial temperature of 70°C held for a minute, followed by a ramp to higher temperatures, can effectively separate the components. researchgate.net The mass spectrometer, operating in electron ionization mode with an ionizing energy of 70 eV, would then detect the fragmented ions, allowing for identification based on their mass-to-charge ratio and comparison with spectral libraries. researchgate.net

Table 1: GC-MS Parameters for Analysis of PEG Oligomers

| Parameter | Value | Reference |

| Gas Chromatograph | Agilent 6890N or equivalent | researchgate.net |

| Mass Spectrometer | Agilent 5975 MS or equivalent | researchgate.net |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar | researchgate.net |

| Injector | Split/splitless with electronic pressure control | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Oven Temperature Program | Initial 70°C (1 min), ramp 10°C/min to 160°C (hold 5 min), ramp 3°C/min to 240°C (hold 18.5 min) | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| MS Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Ionizing Energy | 70 eV | researchgate.net |

| Ion Source Temperature | 230°C | researchgate.net |

| Quadrupole Temperature | 150°C | researchgate.net |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and analyzing its mixtures with other related compounds. These methods separate components based on their physical and chemical properties, providing detailed information about the composition of a sample.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. targetanalysis.gr The choice of the GC column is critical for achieving good separation. Polyethylene glycol (PEG) GC columns, which are of mid-to-high polarity, are particularly well-suited for analyzing alcohols and glycols. targetanalysis.grtargetanalysis.gr These columns typically operate in a temperature range of approximately 20 to 260°C and are known for their excellent inertness and selectivity for a wide range of compounds. targetanalysis.grtargetanalysis.gr

When analyzing a sample of this compound for purity, a GC method would involve dissolving the sample in a suitable solvent and injecting it into the GC. The separation of impurities from the main compound is achieved as the sample travels through the column. The retention time, the time it takes for a compound to pass through the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity.

The analysis of a mixture of PEG oligomers by GC can effectively separate individual oligomers. For instance, a GC chromatogram of a PEG 400 sample can show distinct peaks for diethylene glycol, triethylene glycol, tetraethylene glycol (this compound), and higher oligomers up to undecaethylene glycol. researchgate.net

Table 2: Typical GC Conditions for PEG Oligomer Analysis

| Parameter | Condition | Reference |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | N/A |

| Column | Polyethylene glycol (PEG) phase, 30 m x 0.25 mm ID, 0.25 µm film thickness | targetanalysis.gr |

| Carrier Gas | Helium or Nitrogen | N/A |

| Injector Temperature | 250°C | N/A |

| Detector Temperature | 280°C | N/A |

| Oven Program | 120°C (1 min), then ramp at 10°C/min to 300°C (hold 19 min) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for non-volatile or thermally sensitive compounds that are not suitable for GC analysis. For PEG compounds like this compound, which lack a UV chromophore, detectors such as Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are commonly used. ingenieria-analitica.com

Reversed-phase HPLC with a gradient elution is a widely used method for the separation of PEG oligomers. ingenieria-analitica.com This technique can provide high-resolution separation of individual oligomers, allowing for the verification of the polymer's composition. ingenieria-analitica.com For instance, a PLRP-S 100Å column can be used to achieve excellent separation of PEG oligomers with different molecular weights. ingenieria-analitica.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode of HPLC that can be employed for the analysis of polyethylene glycols, often in conjunction with ELSD, RID, or mass spectrometry (LC/MS) detection. sielc.com

For chiral derivatives of this compound, Chiral HPLC is the method of choice for separating enantiomers. This can be achieved through two main approaches: indirect and direct separation. nih.gov The indirect method involves derivatizing the chiral analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of various pharmaceutical compounds. nih.gov

Table 3: HPLC Conditions for PEG Oligomer Analysis

| Parameter | Condition | Reference |

| Instrument | HPLC system with ELSD or RID | ingenieria-analitica.com |

| Column | PLRP-S 100Å, 5 µm, 150 x 4.6 mm | ingenieria-analitica.com |

| Mobile Phase | A: Water, B: Acetonitrile (B52724) | ingenieria-analitica.com |

| Gradient | 10-30% B in 12 minutes | ingenieria-analitica.com |

| Flow Rate | 1.0 mL/min | ingenieria-analitica.com |

| Detection | ELSD (Nebulizer=50°C, Evaporator=70°C, Gas=1.6 SLM) | ingenieria-analitica.com |

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most significant chromatographic technique for determining the molar mass and molar mass distribution of polymers. chromatographyonline.com This method separates molecules based on their size in solution. Larger molecules elute first, as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores and have a longer path, thus eluting later. lcms.cz

For the analysis of this compound and its derivatives, GPC/SEC is crucial for characterizing their molecular weight distribution. lcms.cz The choice of mobile phase is important; for instance, water with a small amount of salt is often advantageous for analyzing a wide range of PEG molar masses. chromatographyonline.com Modern aqueous GPC/SEC columns with smaller particle sizes can achieve oligomer resolution. chromatographyonline.com

The system is typically calibrated using narrow molecular weight polymer standards, such as polyethylene glycol (PEG) or polyethylene oxide (PEO) standards. waters.comsigmaaldrich.comsigmaaldrich.com The retention time of the unknown sample is then compared to the calibration curve to determine its molecular weight. Various detectors can be used in GPC/SEC, including differential refractive index (dRI), charged aerosol detector (CAD), and multi-angle light scattering (MALS) detectors. nih.gov The dRI detector has been shown to provide the most universal response for PEGs, regardless of their molecular weight or architecture. nih.gov

Table 4: GPC/SEC System for PEG Analysis

| Parameter | Condition | Reference |

| System | HPLC system suitable for GPC (e.g., Waters Arc HPLC) | waters.com |

| Column | Ultrahydrogel Linear Column or similar | waters.com |

| Mobile Phase | Aqueous buffer (e.g., water with salt) or THF | chromatographyonline.comwaters.com |

| Flow Rate | Isocratic | waters.com |

| Detector | Differential Refractive Index (dRI), MALS, or CAD | nih.gov |

| Calibration | Narrow PEO/PEG standards | waters.com |

Other Physico-Chemical Characterization Methods (e.g., Optical Rotation, Elemental Analysis)

In addition to chromatographic techniques, other physico-chemical methods are essential for the complete characterization of this compound and its derivatives.

Optical Rotation: For chiral derivatives of this compound, the measurement of optical rotation is a fundamental method to confirm the presence of enantiomers and to determine their enantiomeric purity. govinfo.gov A polarimeter is used to measure the angle by which a substance rotates the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound. This technique is used to confirm the empirical formula of a newly synthesized derivative of this compound and to verify its purity. The experimentally determined percentages of each element are compared with the calculated values based on the expected molecular formula.

These methods, in conjunction with the chromatographic and spectrometric techniques discussed, provide a comprehensive analytical profile of this compound and its derivatives, which is critical for quality control and research purposes.

Natural Occurrence and Environmental Fate of 2,5,8,11 Tetraoxadodecane 1,12 Diyl Moieties

Identification in Biological Extracts (e.g., from Moringa oleifera leaves)

Moringa oleifera, a plant celebrated for its nutritional and medicinal properties, has been the subject of extensive phytochemical analysis to identify its vast array of bioactive compounds. agriscigroup.usmdpi.comnih.gov These studies have revealed a rich chemical profile, including flavonoids, saponins, tannins, phenols, alkaloids, and various fatty acids. agriscigroup.usresearchgate.net

A thorough review of scientific literature detailing the chemical constituents of Moringa oleifera leaf extracts, however, does not yield direct evidence of the presence of 2,5,8,11-Tetraoxadodecane-1,12-diol or its moieties. Numerous gas chromatography-mass spectrometry (GC-MS) analyses of aqueous, methanolic, and ethanolic extracts of Moringa oleifera leaves have identified a multitude of compounds. nih.govnih.govresearchgate.net For instance, studies have reported the presence of compounds such as 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, various fatty acids like n-hexadecanoic acid, and phytosterols. nih.govresearchgate.net Other identified components in various extracts include carbonic acid derivatives, 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, and a range of other organic molecules. mdpi.comamazonaws.com Despite the detailed and varied nature of these phytochemical screenings, this compound is not listed among the identified compounds. researchgate.netnih.govnih.govresearchgate.netamazonaws.com

It is important to note that the chemical composition of plant extracts can vary based on factors such as the geographical location of the plant, the age of the leaves, and the extraction solvent and method used. agriscigroup.us However, based on currently available scientific literature, the assertion that 2,5,8,11-Tetraoxadodecane-1,12-diyl moieties are naturally occurring in Moringa oleifera leaves is not substantiated.

Table 1: Selected Phytochemicals Identified in Moringa oleifera Leaf Extracts

| Compound Class | Examples of Identified Compounds |

| Alcohols and Polyols | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, Phytol |

| Fatty Acids and Esters | n-Hexadecanoic acid, 9,12,15-Octadecatrienoic acid, Hexadecanoic acid, ethyl ester |

| Flavonoids and Phenols | Quercetin, Kaempferol, Phenolic acids |

| Alkaloids | Various alkaloids have been detected qualitatively. |

| Terpenoids | β-amyrin, Lupeol |

| Other Organic Compounds | 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, Carbonic acid, butyl 2-pentyl ester |

This table is a summary of compounds reported in various studies and is not exhaustive.

Proposed Environmental Degradation Mechanisms and Pathways

This compound is a type of polyethylene (B3416737) glycol (PEG). The environmental fate of PEGs has been a subject of considerable research, and their degradation pathways can serve as a model for understanding how this compound might break down in the environment. The biodegradability of PEGs is influenced by their molecular weight, with lower molecular weight PEGs generally being more readily biodegradable. youtube.com

Aerobic Degradation:

Under aerobic conditions, the primary mechanism for the biodegradation of PEGs involves the enzymatic oxidation of the terminal alcohol groups. nsf.govnih.gov This process is typically initiated by alcohol dehydrogenases and aldehyde dehydrogenases. nsf.govnih.gov The proposed pathway is a stepwise shortening of the polymer chain:

Oxidation of Terminal Alcohol: The terminal hydroxyl group (-CH₂OH) is oxidized first to an aldehyde (-CHO) and then to a carboxylic acid (-COOH), forming a carboxylated PEG intermediate. nsf.gov

Ether Bond Cleavage: Following oxidation, an ether bond adjacent to the carboxylated end is cleaved. This results in the release of a smaller glycol unit (like glycolic acid) and a shortened PEG molecule. nsf.govnih.gov

Repetitive Depolymerization: This process of oxidation and ether bond cleavage repeats, progressively shortening the PEG chain. nsf.gov

Studies have shown that bacteria such as Pseudomonas and Sphingomonas species are capable of degrading PEGs through this oxidative pathway. nih.gov

Anaerobic Degradation:

In the absence of oxygen, the degradation of PEGs proceeds through a different mechanism. researchgate.net Anaerobic degradation is often carried out by consortia of bacteria. The proposed pathway involves:

Dismutation: The ethylene (B1197577) oxide units of the PEG chain can be dismutated. For instance, methanogenic consortia have been shown to degrade PEGs, producing intermediates such as ethanol (B145695) and acetate (B1210297). researchgate.net

Further Metabolism: These intermediates are then further metabolized by the microbial consortium. For example, ethanol can be oxidized to acetate, which is then converted to methane (B114726) and carbon dioxide. researchgate.net

Diol Dehydratase Pathway: Another proposed anaerobic mechanism involves a diol dehydratase-like reaction, where the PEG is converted to an aldehyde which is then further metabolized. nih.govnih.gov

Oxidative Degradation:

Beyond microbial action, PEGs can also undergo non-biological oxidative degradation. This can be initiated by factors such as heat and the presence of oxygen, leading to the formation of hydroperoxides through radical reactions. ntnu.no This process can also result in the cleavage of the polymer chain and the formation of smaller molecules like formic acid. ntnu.no

Table 2: Proposed Degradation Pathways for Polyethylene Glycols

| Degradation Type | Key Mechanisms | Key Enzymes/Conditions | Typical Intermediates |

| Aerobic Biodegradation | Stepwise oxidation of terminal alcohols and ether bond cleavage. | Alcohol dehydrogenase, Aldehyde dehydrogenase, Oxygen. | Carboxylated PEGs, Glycolic acid. |

| Anaerobic Biodegradation | Dismutation of ethylene oxide units, Diol dehydratase pathway. | Methanogenic consortia, Diol dehydratase. | Ethanol, Acetate, Methane. |

| Oxidative Degradation | Radical reactions, Formation of hydroperoxides. | Heat, Oxygen. | Hydroperoxides, Formic acid. |

Given the structural similarity, it is highly probable that this compound undergoes similar environmental degradation pathways, being broken down into smaller, more readily assimilated molecules by microorganisms under both aerobic and anaerobic conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5,8,11-Tetraoxadodecane-1,12-diol, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves stepwise etherification or polycondensation reactions. For example, coupling ethylene glycol derivatives with appropriate leaving groups under basic conditions. Catalysts like alkali hydroxides or phase-transfer catalysts can enhance reaction rates. Purification via fractional distillation or chromatography is critical due to the compound’s hygroscopic nature . Optimization may involve adjusting solvent polarity (e.g., dichloromethane or ethanol) and temperature to minimize side reactions.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ether linkage pattern and hydroxyl group positions. Gas chromatography–high-resolution mass spectrometry (GC-HR-MS) can identify trace impurities, as demonstrated in natural product studies . Differential scanning calorimetry (DSC) can validate purity by comparing experimental melting points (e.g., 229.3 K) with literature values .

Q. What thermodynamic properties are critical for experimental design involving this compound, and how are they measured?

- Methodological Answer : Key properties include heat capacity (measured via adiabatic calorimetry), boiling point (489.2 K at standard pressure), and enthalpy of fusion (23.71 kJ/mol). These data are critical for designing solvent systems or reaction conditions. Reference datasets from NIST-standardized experiments ensure reproducibility . For binary mixtures, volumetric properties (e.g., density, partial molar volumes) are determined using oscillating-tube densimeters .

Advanced Research Questions

Q. What mechanistic insights guide the compound’s reactivity in oxidation or substitution reactions?

- Methodological Answer : The hydroxyl and ether groups participate in oxidation (e.g., using KMnO₄ to form carboxylic acids) or nucleophilic substitution (e.g., halogenation with PBr₃). Computational studies (DFT or MD simulations) can predict reaction pathways by analyzing electron density distributions and transition states. Experimental validation involves monitoring byproducts via LC-MS and isolating intermediates under inert atmospheres .

Q. How is this compound employed in ligand design for metal coordination complexes?

- Methodological Answer : Its ether-oxygen atoms act as Lewis bases, coordinating to metals like silver (e.g., Ag(hfac)(triglyme) complexes). Stability constants are determined via potentiometric titrations, while X-ray crystallography confirms coordination geometry. Such complexes are used in catalysis or materials science, requiring strict control of solvent polarity to prevent ligand displacement .

Q. What strategies mitigate the lack of ecological toxicity data for this compound in environmental risk assessments?

- Methodological Answer : Researchers can employ quantitative structure-activity relationship (QSAR) models to predict bioaccumulation or toxicity. In vitro assays (e.g., Daphnia magna immobilization tests) or microbial degradation studies provide preliminary data. Cross-referencing with structurally similar compounds (e.g., triethylene glycol derivatives) helps infer persistence or mobility in soil .

Q. How do researchers resolve contradictions in thermal stability data under varying experimental conditions?

- Methodological Answer : Discrepancies in decomposition temperatures may arise from impurities or measurement techniques. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) clarifies stability limits. Collaborative studies using standardized protocols (e.g., ASTM E2550) improve data consistency .

Data Analysis & Computational Questions

Q. What computational tools are effective for modeling the compound’s phase behavior in multicomponent systems?

- Methodological Answer : Software like COSMO-RS predicts activity coefficients and phase equilibria in mixtures. Molecular dynamics simulations (e.g., GROMACS) model solute-solvent interactions, validated against experimental density and viscosity data .

Q. How can researchers leverage fragment-based approaches to study the compound’s bioactive potential?

- Methodological Answer : Fragment crystallography or docking studies (AutoDock Vina) identify binding motifs in biological targets (e.g., enzymes in Cordia macleodii). Synchrotron-based techniques enhance resolution for hydroxyl group interactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.